molecular formula C23H14N2O7 B2359364 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide CAS No. 879460-78-3

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide

Cat. No.: B2359364
CAS No.: 879460-78-3
M. Wt: 430.372
InChI Key: KPZRJAUWUAOSRL-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O7/c26-21-16-6-1-2-7-17(16)32-23(20(21)13-8-9-18-19(11-13)31-12-30-18)24-22(27)14-4-3-5-15(10-14)25(28)29/h1-11H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZRJAUWUAOSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Synthesis of the Chromone Core: The chromone core can be synthesized via the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Coupling Reactions: The benzodioxole and chromone intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the desired product.

    Nitration: The final step involves the nitration of the coupled product to introduce the nitro group, followed by amidation to form the nitrobenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using hydrogenation or metal hydrides to form amino derivatives.

    Substitution: The benzodioxole and chromone moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated products depending on the substituents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide stands out due to its unique combination of structural motifs, which confer distinct biological activities and make it a valuable compound for further research and development.

Biological Activity

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and research findings.

This compound exhibits a unique ability to interact with various enzymes and proteins, primarily through modulation of microtubule dynamics. Its interaction with tubulin plays a crucial role in its biological activity.

PropertyDescription
Molecular Formula C21H13N3O5
Molecular Weight 391.34 g/mol
Solubility Soluble in DMSO and methanol
Stability Stable under ambient conditions

2. Cellular Effects

The compound significantly influences cellular functions by inducing mitotic blockade, which ultimately leads to apoptosis in cancer cells. This effect is mediated through alterations in cell signaling pathways and gene expression.

The primary mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule formation essential for cell division. This action results in significant cytotoxic effects against various cancer cell lines.

3. Research Findings

Several studies have investigated the biological activity of this compound:

  • Study A : A recent study demonstrated that this compound inhibits the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. The study attributed this effect to the compound's ability to stabilize microtubules, thereby preventing normal mitotic progression.
  • Study B : Another investigation focused on the compound's apoptotic effects. It was shown to activate caspase pathways leading to programmed cell death in treated cancer cells.

Case Study 1: In Vitro Analysis

In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Further mechanistic studies indicated that the compound induces oxidative stress within cells, contributing to its cytotoxic effects. The generation of reactive oxygen species (ROS) was observed upon treatment, suggesting a multi-faceted approach to inducing apoptosis.

5. Conclusion and Future Directions

This compound demonstrates promising biological activity through its interactions with tubulin and subsequent effects on cellular processes. Future research should focus on:

  • Elucidating the detailed molecular pathways involved in its action.
  • Exploring its efficacy in vivo.
  • Investigating potential synergistic effects with other therapeutic agents.

This compound represents a valuable lead for developing new anticancer therapies targeting microtubule dynamics.

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